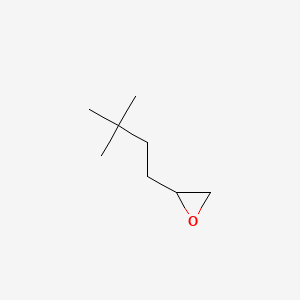
2-(3,3-Dimethylbutyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,3-Dimethylbutyl)oxirane, also known as (3,3-Dimethylbutyl)oxirane, is an organic compound with the molecular formula C8H16O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 3,3-dimethylbutyl group. It is used in various chemical reactions and has applications in different scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
3,3-Dimethyl-1-butene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar epoxidation reactions. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
2-(3,3-Dimethylbutyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can attack the oxirane ring.
Major Products
Oxidation: Formation of 3,3-dimethylbutane-1,2-diol.
Reduction: Formation of 3,3-dimethylbutanol.
Substitution: Formation of various substituted alcohols or amines depending on the nucleophile used.
科学研究应用
2-(3,3-Dimethylbutyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a reactive diluent in coatings and adhesives.
作用机制
The mechanism of action of 2-(3,3-Dimethylbutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
相似化合物的比较
2-(3,3-Dimethylbutyl)oxirane can be compared with other oxiranes such as:
Ethylene oxide: A simpler oxirane with a wide range of industrial applications.
Propylene oxide: Another common oxirane used in the production of polyurethanes.
Styrene oxide: An aromatic oxirane used in the synthesis of pharmaceuticals and polymers.
The uniqueness of this compound lies in its specific structure, which imparts different reactivity and properties compared to other oxiranes. Its bulky 3,3-dimethylbutyl group influences its chemical behavior and applications.
属性
分子式 |
C8H16O |
|---|---|
分子量 |
128.21 g/mol |
IUPAC 名称 |
2-(3,3-dimethylbutyl)oxirane |
InChI |
InChI=1S/C8H16O/c1-8(2,3)5-4-7-6-9-7/h7H,4-6H2,1-3H3 |
InChI 键 |
WAHCIOYRXXNHEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)CCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


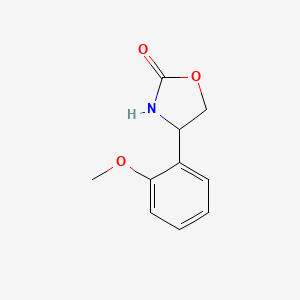
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)

![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
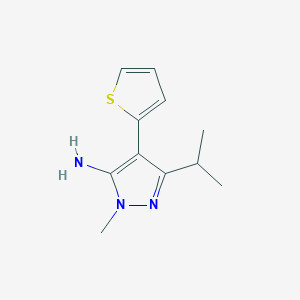

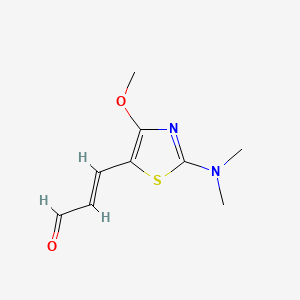

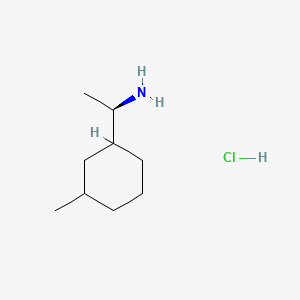
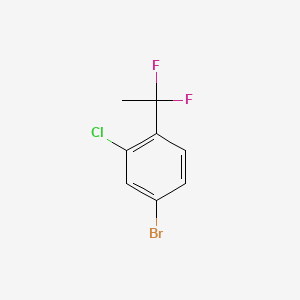
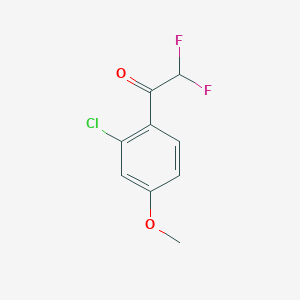
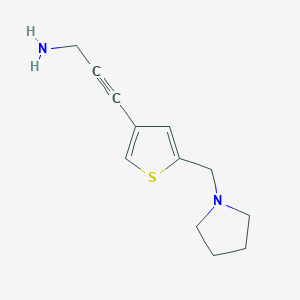
![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)
